Lipase
Overview
Description
Lipase, also known as Rhizopus oryzae this compound, is an enzyme produced by the fungus Rhizopus oryzae. This enzyme is widely recognized for its ability to catalyze the hydrolysis of triglycerides into glycerol and free fatty acids. Due to its high specificity and stability, this compound has found extensive applications in various industries, including food, pharmaceuticals, and biodiesel production .
Mechanism of Action
Target of Action
Rizolipase, also known as pancrethis compound this compound, is primarily targeted at dietary fat molecules in the human digestive system . It is an enzyme secreted by the pancreas and is responsible for the hydrolysis of these fat molecules .
Mode of Action
Rizothis compound catalyzes the hydrolysis of triglycerides to monoglycerides, glycerol, and fatty acids . This activity is performed by the hydrolyzation of the esters of fatty acids . The hydrolysis is initiated by the action of cothis compound, which helps to anchor this compound to the lipid-water membrane of the micelle, producing a surface change on this compound .
Biochemical Pathways
Lipases, including Rizothis compound, catalyze the breakdown of ester bonds of triglycerides at the interface between aqueous and oily layers . These enzymes are mostly extracellular and are produced during the fermentation process . They are known for their specificity, which can be categorized into positional, substrate, and stereo-specificity .
Pharmacokinetics
It is known that the enzyme is non-specific and exhibits high activity at ph 6, 40°c with high stability for 30 minutes . The constants Km and Vmax, calculated from the Lineweaver-Burk plot, are 0.3 mg/mL and 208.3 U/mL, respectively .
Result of Action
The primary result of Rizothis compound’s action is the breakdown of dietary fats into simpler components, facilitating their absorption in the digestive system . The enzyme has also been shown to have a role in biodiesel production, demonstrating its ability to form methyl oleate through the esterification of oleic acid and transesterification of olive oil .
Action Environment
The activity of Rizothis compound is influenced by environmental factors such as pH and temperature . It has been observed that monovalent metal ions such as Na+ (1 and 5 mM) and K+ (5 mM) enhance the activity of the this compound . Additionally, the presence of water-miscible organic solvents can lead to the unfolding of the enzyme molecule, exposing the inner hydrophobic residues and causing denaturation at a much faster rate than a pure aqueous system .
Biochemical Analysis
Biochemical Properties
Rizolipase plays a crucial role in biochemical reactions, particularly in the hydrolysis of dietary fats . It interacts with triglycerides, the primary form of dietary fat, breaking them down into monoglycerides and free fatty acids. This enzymatic action is essential for the absorption of fats in the digestive system .
Cellular Effects
Rizothis compound influences cellular function by facilitating the breakdown and absorption of dietary fats. By converting triglycerides into absorbable units, it ensures cells receive the necessary lipids for various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Rizothis compound binds to the ester bonds in triglycerides and catalyzes their hydrolysis. This results in the production of monoglycerides and free fatty acids, which can be absorbed by cells. This enzymatic action does not involve enzyme inhibition or activation, but rather the catalytic activity of the enzyme itself .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rizothis compound are observed as a function of time. The enzyme exhibits stability and maintains its lipolytic activity over time. Long-term effects on cellular function, such as improved fat absorption, have been observed in in vitro and in vivo studies .
Metabolic Pathways
Rizothis compound is involved in the lipid metabolism pathway. It interacts with triglycerides, catalyzing their breakdown into monoglycerides and free fatty acids. This process is essential for the absorption and utilization of dietary fats .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lipase is typically produced through microbial fermentation. The fungus Rhizopus oryzae is cultured in a suitable medium, and the enzyme is secreted extracellularly. The fermentation process involves the following steps:
Inoculation: Rhizopus oryzae spores are inoculated into a nutrient-rich medium.
Fermentation: The culture is incubated under optimal conditions (pH 6, 40°C) to promote enzyme production.
Harvesting: The culture broth is filtered or centrifuged to remove the fungal cells.
Purification: The enzyme is purified using techniques such as ammonium sulfate precipitation and dialysis.
Industrial Production Methods
In industrial settings, this compound production is scaled up using bioreactors. The fermentation process is optimized to maximize enzyme yield. Immobilization techniques, such as adsorption and cross-linking, are employed to enhance enzyme stability and reusability. Chitosan is commonly used as a support material for immobilization .
Chemical Reactions Analysis
Types of Reactions
Lipase primarily catalyzes hydrolysis reactions, breaking down triglycerides into glycerol and free fatty acids. It can also catalyze esterification and transesterification reactions in non-aqueous media .
Common Reagents and Conditions
Hydrolysis: In aqueous media, this compound catalyzes the hydrolysis of triglycerides at the water-lipid interface.
Esterification: In non-aqueous media, this compound catalyzes the esterification of fatty acids with alcohols.
Transesterification: This compound catalyzes the transesterification of triglycerides with methanol to produce biodiesel.
Major Products
Hydrolysis: Glycerol and free fatty acids.
Esterification: Esters (e.g., methyl oleate).
Transesterification: Biodiesel (e.g., methyl esters of fatty acids).
Scientific Research Applications
Lipase has a wide range of applications in scientific research:
Chemistry: Used as a biocatalyst in organic synthesis for the production of esters and other compounds.
Biology: Employed in studies of lipid metabolism and enzyme kinetics.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent for lipid-related disorders.
Industry: Utilized in the production of biodiesel, detergents, and food additives
Comparison with Similar Compounds
Similar Compounds
Pancreatic Lipase: An enzyme produced by the pancreas that also catalyzes the hydrolysis of triglycerides.
Candida rugosa this compound: A fungal this compound with similar catalytic properties.
Thermomyces lanuginosus this compound: A thermostable this compound used in industrial applications.
Uniqueness of this compound
This compound is unique due to its high specificity for 1,3-positions of triglycerides, its stability in organic media, and its ability to function in both aqueous and non-aqueous environments. These properties make it highly versatile and suitable for a wide range of applications .
Properties
IUPAC Name |
sodium;4-(pyridin-2-yldiazenyl)benzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2.Na/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11;/h1-7,15-16H;/q;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRPHCQLJZXMJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3NaO2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
Record name | Rizolipase | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17120 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
52722-53-9, 9001-62-1, 9014-49-7 | |
Record name | NSC87878 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Triacylglycerol lipase | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lipase, triacylglycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.642 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Lipase, triacylglycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the advantages of using rizolipase over porcine pancreatic this compound for treating exocrine pancreatic insufficiency (EPI)?
A1: A key advantage of rizothis compound is its stability in the acidic environment of the stomach [, ]. Unlike porcine-derived lipases, which are inactivated by stomach acid and often require enteric coating for protection, rizothis compound's natural acid stability makes it a promising alternative for EPI treatment. Studies have shown that rizothis compound demonstrates higher activity across a broader pH range compared to porcine this compound, even in the presence of bile salts []. This improved stability and activity could lead to better treatment outcomes for EPI patients.
Q2: Has rizothis compound been used in any commercial products for EPI treatment?
A2: Yes, Nortase® is a commercially available medication in Germany that utilizes rizothis compound for EPI treatment []. It contains a mixture of digestive enzymes, including rizothis compound, derived from fungal sources through biotechnology.
Q3: Are there any ongoing research efforts focused on identifying even more effective lipases for EPI treatment?
A3: Absolutely. Researchers are constantly exploring novel enzymes with enhanced activity and stability for improved EPI therapies. For example, a recent study investigated three new ciliate lipases (CL-120, CL-130, and CL-230) derived from Tetrahymena thermophila []. These ciliate lipases demonstrated significantly higher activity (up to 220-fold) compared to commercially available porcine and fungal enzyme preparations, including Nortase, across a wide pH range and in the presence of bile salts. Further research and development of these ciliate lipases could potentially lead to even more effective EPI treatments in the future.
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